![molecular formula C17H10Cl2FNO2 B4080764 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide](/img/structure/B4080764.png)
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide
Overview
Description
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders. This compound belongs to the class of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs). These compounds have been shown to enhance the function of AMPA receptors, which play a critical role in synaptic plasticity and memory formation.
Mechanism of Action
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide works by enhancing the function of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. PAMs like 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide bind to a specific site on the receptor and increase its responsiveness to glutamate, the primary neurotransmitter involved in synaptic transmission. By enhancing AMPA receptor function, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is thought to improve synaptic plasticity and memory formation.
Biochemical and Physiological Effects
In addition to its cognitive effects, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters involved in reward and attention, respectively. 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is its selectivity for AMPA receptors, which reduces the risk of off-target effects. Additionally, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is its low aqueous solubility, which may present challenges in formulation and dosing.
Future Directions
There are several future directions for research on 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide. One area of interest is the potential use of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide in the treatment of psychiatric disorders, such as depression and anxiety. Another area of research is the development of more potent and selective AMPA receptor PAMs, which may have improved efficacy and fewer side effects. Finally, the safety and efficacy of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide in clinical populations with cognitive impairment, such as Alzheimer's disease, remains to be fully established.
Scientific Research Applications
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. In these studies, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to improve cognitive function and memory performance. The drug has also been evaluated in healthy human volunteers in a phase 1 clinical trial, where it was found to be safe and well-tolerated.
properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FNO2/c18-10-1-6-14(19)13(9-10)15-7-8-16(23-15)17(22)21-12-4-2-11(20)3-5-12/h1-9H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPCEGOYJWKODO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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